2'-Hydroxyflavanone
CAS No.: 17348-76-4
Cat. No.: VC21344586
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17348-76-4 |
---|---|
Molecular Formula | C15H12O3 |
Molecular Weight | 240.25 g/mol |
IUPAC Name | 2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H12O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15-16H,9H2 |
Standard InChI Key | KZKWCKFDCPVDFJ-UHFFFAOYSA-N |
SMILES | C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O |
Canonical SMILES | C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O |
Chemical Properties and Characteristics
2'-Hydroxyflavanone belongs to the flavonoid family of compounds, which are widely distributed in plants and possess various biological activities. The chemical identity and fundamental properties of 2'-Hydroxyflavanone provide essential context for understanding its biological activities and potential clinical applications.
Chemical Structure and Identification
2'-Hydroxyflavanone is identified by the CAS number 17348-76-4. Its molecular formula is C15H12O3 with a molecular weight of 240.2 g/mol . The compound belongs to the flavonoid class of natural products, specifically to the flavanone subclass, characterized by a 2-phenylchroman-4-one structure with a hydroxyl group at the 2' position of the B ring. This specific positioning of the hydroxyl group contributes significantly to its biological properties and differentiates it from other flavanones.
Analytical Methods for 2'-Hydroxyflavanone Quantification
Accurate detection and quantification methods are essential for studying the pharmacokinetics and biological effects of 2'-Hydroxyflavanone. Recent analytical developments have significantly enhanced our ability to study this compound in biological matrices.
HPLC-MS/MS Method Development
A validated high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method has been developed specifically for the accurate quantification of 2'-Hydroxyflavanone in mouse blood . This analytical approach represents a significant advancement for pharmacokinetic studies and preclinical evaluation of the compound. The chromatographic analysis utilized a C18 column (5μm, 150 mm × 4.6 mm) with a mobile phase consisting of water containing 0.1% formic acid, acetonitrile, and methanol (35/52/13 v/v/v) . The method operated at a flow rate of 0.8 mL/min with a total running time of 5.50 minutes per sample and an injection volume of 20 μL . Detection was performed using electrospray ionization in negative mode (ESI-) with multiple reaction monitoring (MRM), which provided both sensitivity and specificity for the target compound.
Method Validation Parameters
The developed bioanalytical method demonstrated excellent validation parameters, making it suitable for reliable quantification of 2'-Hydroxyflavanone in biological samples. The method showed satisfactory selectivity without significant matrix interference . Linearity was established in the concentration range of 1-250 ng/mL with a strong correlation coefficient (r = 0.9969) . This range is appropriate for detecting clinically relevant concentrations of the compound. The precision and accuracy measurements were within acceptable ranges, with precision intervals varying between 1.89% and 6.76% and accuracy between 95.27% and 100.77% . These parameters confirm the reliability of the method for quantitative analysis.
Stability and Matrix Effect Analysis
Comprehensive stability testing confirmed that 2'-Hydroxyflavanone remains stable in biological matrices under various conditions. No significant degradation was observed under freezing and thawing cycles, short-term storage, post-processing, and long-term storage conditions, with all deviations remaining less than 15% . The matrix effect assay, performed at two concentration levels (3.00 ng/mL and 200.00 ng/mL), showed that there was no significant interference from matrix components in the extraction of 2'-Hydroxyflavanone . These stability and matrix effect data provide confidence in the reliability of the analytical results obtained using this method, which is crucial for accurate pharmacokinetic evaluation of the compound.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of 2'-Hydroxyflavanone is essential for evaluating its potential therapeutic applications and developing appropriate dosing regimens. Recent studies have provided valuable insights into how this compound behaves in vivo.
Absorption and Distribution Parameters
Pharmacokinetic studies in BALB/c mice following oral administration of 2'-Hydroxyflavanone at 10 mg/kg revealed a rapid absorption profile . The compound reached its maximum plasma concentration (Cmax) of 185.86 ng/mL at just 5 minutes (Tmax) after administration . This rapid absorption suggests good oral bioavailability and quick entry into the systemic circulation. The concentration-time curve demonstrated well-characterized absorption, distribution, and elimination phases, allowing for comprehensive pharmacokinetic analysis . These parameters indicate that 2'-Hydroxyflavanone quickly becomes available for potential therapeutic effects following oral administration, which is advantageous for acute treatment scenarios.
Metabolism and Elimination
The elimination half-life (T1/2) of 2'-Hydroxyflavanone was determined to be 97.52 minutes . This relatively short half-life suggests that the compound undergoes fairly rapid clearance from the bloodstream. The elimination characteristics are important considerations for developing dosing strategies, as compounds with shorter half-lives typically require more frequent administration to maintain therapeutic concentrations. Despite this relatively short half-life, studies have shown that 2'-Hydroxyflavanone administered daily at 50 mg/kg for 35 days was effective against leishmaniasis in experimental models . This suggests that even with rapid elimination, sufficient therapeutic effects can be achieved with appropriate dosing schedules.
Implications for Dosing Regimens
Biological Activities and Therapeutic Applications
2'-Hydroxyflavanone has demonstrated impressive biological activities across multiple disease models, with particularly promising results in cancer treatment and antiparasitic applications.
Anticancer Properties in Breast Cancer
2'-Hydroxyflavanone has shown remarkable efficacy against breast cancer in both in vitro and in vivo studies. In cellular studies, the compound inhibited survival, clonogenic ability, and cell cycle progression while inducing apoptosis in breast cancer cells . It also decreased vascular endothelial growth factor (VEGF) levels and inhibited the migratory capacity of breast cancer cells, suggesting anti-metastatic potential . These effects translated successfully to in vivo models, where administration of 2'-Hydroxyflavanone led to significant regression of triple-negative MDA-MB-231 tumors in mice xenograft models . Triple-negative breast cancer represents one of the most challenging breast cancer subtypes due to lack of targeted therapies, making these findings particularly significant. The effectiveness against this aggressive cancer subtype suggests potential clinical applications for patients with limited treatment options.
Molecular Mechanisms in Cancer
The anticancer effects of 2'-Hydroxyflavanone appear to be mediated through multiple cellular pathways and molecular targets. Western blot and histopathological analyses of resected tumors showed decreased levels of survival and proliferation markers including Ki67, phosphorylated Akt (pAkt), survivin, and cell cycle proteins CDK4 and cyclin B1 . Notably, 2'-Hydroxyflavanone treatment decreased levels of RLIP76, a transport protein often overexpressed in cancers . The compound also demonstrated significant anti-angiogenic properties, verified by decreased VEGF levels in vitro and reduced angiogenesis marker CD31 in vivo . Additionally, 2'-Hydroxyflavanone reversed the pro-/anti-apoptotic ratio of BAX/BCL-2 by decreasing anti-apoptotic protein BCL-2 and increasing pro-apoptotic proteins BAX and BIM . These changes in protein expression profiles demonstrate that 2'-Hydroxyflavanone targets multiple cancer hallmarks simultaneously, which may explain its broad anticancer efficacy.
Effects on Epithelial-Mesenchymal Transition
Beyond direct anticancer effects, 2'-Hydroxyflavanone appears to influence cellular differentiation processes that can affect cancer progression. Treatment with the compound decreased mesenchymal markers vimentin and fibronectin while simultaneously increasing the pro-differentiation protein E-cadherin . This pattern suggests that 2'-Hydroxyflavanone may reverse or inhibit epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. By promoting a more differentiated, epithelial phenotype, 2'-Hydroxyflavanone may reduce the invasive and metastatic potential of cancer cells. This pro-differentiation effect represents an additional mechanism through which this compound may exert its anticancer activities and further supports its development as a potential therapeutic agent for aggressive cancers.
Activity Against Renal Cell Carcinoma
In addition to its effects on breast cancer, 2'-Hydroxyflavanone has demonstrated antiproliferative, anti-angiogenic, and pro-differentiation properties in renal cell carcinoma models . Renal cell carcinoma represents another challenging malignancy with limited treatment options, particularly in advanced stages. The activity against multiple cancer types suggests that 2'-Hydroxyflavanone may have broad-spectrum anticancer properties that could be applicable across various malignancies. This versatility enhances the compound's potential value in cancer therapeutics development.
Antiparasitic Activity Against Leishmania
2'-Hydroxyflavanone has shown impressive antiparasitic activity against Leishmania amazonensis, including both wild-type and antimony-resistant strains . This is particularly significant as antimony resistance represents a major challenge in leishmaniasis treatment. The compound inhibited the cellular proliferation of both promastigote and intracellular amastigote forms of the parasite in a dose-dependent manner . In a murine model of cutaneous leishmaniasis, 2'-Hydroxyflavanone reduced lesion size and parasitic load without altering hematological parameters or serological toxicology markers, suggesting a favorable safety profile . This study represents the first demonstration of flavonoid activity against antimony-resistant L. amazonensis both in vitro and in vivo using oral administration . The effectiveness against resistant parasites highlights the potential of 2'-Hydroxyflavanone as a new approach for addressing drug resistance in parasitic diseases.
Pharmacokinetic Data Tables
The following tables summarize key pharmacokinetic and analytical parameters of 2'-Hydroxyflavanone as determined in recent research studies.
Basic Pharmacokinetic Parameters
Parameter | Value | Units | Reference |
---|---|---|---|
Maximum Concentration (Cmax) | 185.86 | ng/mL | |
Time to Maximum Concentration (Tmax) | 5 | minutes | |
Half-life (T1/2) | 97.52 | minutes | |
Dosage used in PK study | 10 | mg/kg | |
Administration route | Oral | - |
Method Validation Parameters for 2'-Hydroxyflavanone Analysis
Chemical and Physical Properties
Current Research Status and Future Directions
Several research groups have emphasized the need for further development of 2'-Hydroxyflavanone-based interventions, particularly for cancer treatment . The compound's ability to simultaneously target multiple cancer pathways—including proliferation, apoptosis, angiogenesis, and cell differentiation—provides strong rationale for continued investigation . Additionally, the potential for combining 2'-Hydroxyflavanone with existing therapies needs exploration, as combination approaches might enhance efficacy or reduce the development of resistance. The demonstrated activity against drug-resistant parasites also suggests potential applications in addressing antimicrobial resistance, an increasingly critical global health challenge .
Future research directions should include exploring structure-activity relationships to develop more potent derivatives, investigating potential synergies with established therapies, and conducting more detailed studies on long-term safety and efficacy. Despite the relatively short half-life of 2'-Hydroxyflavanone, the demonstrated efficacy in various disease models suggests that appropriate dosing regimens can overcome this limitation . Additional formulation development may also help optimize bioavailability and pharmacokinetic properties. As research continues, 2'-Hydroxyflavanone represents a promising natural compound with diverse potential therapeutic applications worthy of continued scientific attention and development efforts.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume